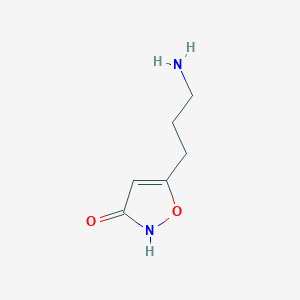

5-(3-Aminopropyl)-1,2-oxazol-3-OL

Description

Properties

Molecular Formula |

C6H10N2O2 |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

5-(3-aminopropyl)-1,2-oxazol-3-one |

InChI |

InChI=1S/C6H10N2O2/c7-3-1-2-5-4-6(9)8-10-5/h4H,1-3,7H2,(H,8,9) |

InChI Key |

UGQDVYJBCHXBPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ONC1=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-1,2-oxazol-3-OL typically involves the reaction of 3-aminopropylamine with an appropriate oxazole precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high efficiency, minimal waste, and cost-effectiveness. Common industrial methods include hydrolytic polycondensation and silanization processes .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-1,2-oxazol-3-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-(3-Aminopropyl)-1,2-oxazol-3-OL has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex molecules and materials.

Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

Medicine: Explored for therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of functional materials, such as sensors and catalysts .

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-1,2-oxazol-3-OL involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. This compound may also modulate enzymatic activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-(3-Aminopropyl)-1,2-oxazol-3-OL, we compare it with structurally or functionally related compounds, focusing on substituent effects, bioactivity, and synthetic strategies.

Structural Analogs: Piperazinyl and Acetylated Derivatives

Compounds with aminopropyl or piperazinyl substituents, such as N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (e.g., 1a–c) and N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetylursolamides (e.g., 2a–c), demonstrate the importance of nitrogen-containing side chains in modulating bioactivity. For instance:

| Compound | Structure Modification | Antimalarial IC₅₀ (µM) | Key Observation |

|---|---|---|---|

| 1a | Acetylated betulinamide | 4.0 | Improved activity vs. aglycone |

| 1c | Piperazinyl derivative | 0.22 | 20-fold enhancement in potency |

| 2a | Acetylated ursolamide | 14.0 | Moderate activity |

| 2c | Piperazinyl derivative | 0.175 | Highest potency in the series |

Data sourced from Molecules (2012)

Comparison with this compound:

- Bioactivity: The absence of acetylation or piperazine in this compound may limit its antimalarial efficacy compared to 1c or 2c, as these groups enhance solubility and target binding in the referenced compounds .

Heterocyclic Core Comparison

- 1,2-Oxazole vs. Isoxazoline: Unlike 1,2-oxazole, isoxazoline derivatives (e.g., afoxolaner) exhibit potent insecticidal activity due to increased ring saturation and conformational flexibility. The aromatic oxazole ring in this compound may confer rigidity, affecting its pharmacokinetic profile.

- 3-Hydroxyl Group: The hydroxyl group at position 3 could facilitate hydrogen bonding, akin to phenolic moieties in antioxidants like resveratrol. However, this feature is absent in non-hydroxylated analogs, which may prioritize lipophilicity over polarity.

Biological Activity

5-(3-Aminopropyl)-1,2-oxazol-3-OL, a compound belonging to the oxazole family, has garnered attention for its potential biological activities, particularly in neuroprotection and modulation of various cellular processes. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an oxazole ring substituted with an aminopropyl group. This configuration is hypothesized to contribute to its biological interactions, particularly with sigma receptors and other protein targets.

Recent studies suggest that this compound may act as a modulator of sigma receptors, which are implicated in various neuroprotective pathways. Sigma receptors have been shown to play a role in cellular stress responses and neuronal survival.

Key Mechanisms:

- Neuroprotection : The compound may enhance cell survival under oxidative stress conditions by modulating intracellular calcium levels and promoting autophagy.

- Protein Interactions : It has been observed to influence protein-protein interactions (PPIs), particularly those involving prolyl oligopeptidase (PREP), which is associated with neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to induce autophagy and reduce reactive oxygen species (ROS) in neuronal cell lines. For instance, in HEK-293 cells expressing GFP-LC3B, treatment with 10 µM of the compound significantly increased autophagic flux compared to control groups.

| Concentration (µM) | Autophagic Flux (Relative GFP Signal) |

|---|---|

| 0 | 1.00 |

| 1 | 0.85 |

| 10 | 0.65 |

| 20 | 0.70 |

| 50 | 1.00 (Control) |

Case Studies

A notable case study involved the administration of this compound in mouse models of neurodegeneration. The results indicated a dose-dependent reduction in neuroinflammation markers and improved cognitive function assessed through behavioral tests.

Safety and Toxicity Profile

The safety profile of the compound has been evaluated through various toxicity assays. Preliminary results indicate that it possesses a favorable safety margin, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. What are the optimal synthetic routes for 5-(3-Aminopropyl)-1,2-oxazol-3-OL, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound can be achieved via palladium-catalyzed coupling reactions, as demonstrated in analogous compounds. For example, tert-butyl-protected 3-aminopropyl derivatives are synthesized using palladium acetate, RuPhos ligand, and cesium carbonate at 80–100°C, yielding 71% after purification . Multi-step protocols involving trifluoroacetyl intermediates (e.g., for C5-amino-modified nucleosides) require sequential deprotection (e.g., using NH₃/MeOH) and column chromatography to ensure purity . Optimizing pH (neutral to slightly basic) and controlling temperature during cyclization steps (e.g., oxazole ring formation) are critical to avoid side reactions .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Structural validation requires ¹H/¹³C NMR to identify key groups:

- Oxazole ring protons : δ 6.2–6.8 ppm (doublets for C4-H and C5-H) .

- Aminopropyl chain : δ 2.6–3.1 ppm (methylene groups adjacent to NH₂) and δ 1.6–1.9 ppm (central CH₂) .

- NH₂ groups : Broad signals at δ 1.5–2.0 ppm (exchange with D₂O confirms presence). HRMS (ESI+) confirms molecular weight, while IR spectroscopy detects NH₂ stretching (~3350 cm⁻¹) and oxazole C=N/C-O bonds (1600–1650 cm⁻¹) .

Q. What are the known stability profiles of this compound under various pH and temperature conditions?

Stability studies on similar oxazole derivatives show:

- Acidic conditions (pH < 4) : Oxazole ring hydrolysis occurs, forming carbonyl byproducts.

- Basic conditions (pH > 9) : Degradation of the aminopropyl side chain via nucleophilic attack .

- Thermal stability : Decomposition above 150°C, with optimal storage at –20°C under inert gas . Accelerated stability testing (40°C/75% RH for 4 weeks) is recommended to assess shelf life.

Advanced Research Questions

Q. How does the 3-aminopropyl substituent influence the compound's reactivity in nucleophilic or electrophilic reactions?

The 3-aminopropyl group enhances nucleophilicity at the terminal NH₂, enabling conjugation with carbonyl groups (e.g., forming Schiff bases) . Electrophilic aromatic substitution on the oxazole ring is sterically hindered by the side chain, as shown in comparative studies of methyl- vs. aminopropyl-substituted oxazoles . Computational modeling (DFT) can predict regioselectivity in reactions like acylation or alkylation .

Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different assay systems?

Contradictions may arise from assay-specific variables:

- Solubility : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .

- Metabolic interference : Compare activity in hepatic microsome-treated vs. untreated assays .

- Target specificity : Validate binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule off-target effects .

Q. How can computational chemistry methods predict interaction mechanisms between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like urease or kinases. For example, the aminopropyl chain may form hydrogen bonds with catalytic residues (e.g., Asp in urease active sites), while the oxazole ring engages in π-π stacking with aromatic side chains . Free energy calculations (MM/PBSA) quantify binding affinities and guide SAR studies .

Q. What challenges exist in designing enantioselective syntheses for stereoisomers of this compound?

Chiral resolution of racemic mixtures is complicated by the compound's planar oxazole ring. Strategies include:

- Asymmetric catalysis : Chiral ligands like BINAP in palladium-catalyzed couplings .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors of the desired enantiomer .

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) for analytical separation .

Q. How do structural modifications at the oxazole ring alter the compound's pharmacokinetic properties?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., NO₂) : Increase metabolic stability but reduce solubility.

- Hydrophilic groups (e.g., OH) : Enhance aqueous solubility but shorten half-life . In vivo studies on methyl- and cyclopropyl-substituted analogs show that bulkier groups reduce CYP450-mediated clearance, improving bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.